molecular formula C12H26O2 B1265885 1,1-Dibutoxybutane CAS No. 5921-80-2

1,1-Dibutoxybutane

Cat. No. B1265885
CAS RN: 5921-80-2
M. Wt: 202.33 g/mol
InChI Key: WQRBJFZKPWPIJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis from n-Butanol : 1,1-Dibutoxybutane can be synthesized from n-butanol using a Cr/Activated Carbon catalyst. This process involves evaluating the effects of temperature, catalyst amount, and alcohol flow rate on the yield of 1,1-dibutoxybutane (Falah et al., 2020).

Molecular Structure Analysis

  • Crystal Structure of Related Compounds : While specific studies on 1,1-Dibutoxybutane's molecular structure are limited, research on related compounds, such as 1,1-Diphenylbutane-1,3-diol, shows unique structural features, like intramolecular hydrogen bonding, which could be relevant for understanding similar compounds (Carvalho et al., 1996).

Chemical Reactions and Properties

  • Reactivity with DNA Components : Compounds similar to 1,1-Dibutoxybutane, like 1,2,3,4-diepoxybutane (DEB), have been shown to form cross-links with DNA, indicating potential reactivity of 1,1-Dibutoxybutane with biological molecules (Park et al., 2005).

Physical Properties Analysis

  • Gaseous Structure : Investigations into the molecular structure of gaseous diastereoisomers of related compounds, like 1,2,3,4-Diepoxybutane, provide insights into the physical properties that 1,1-Dibutoxybutane might exhibit under similar conditions (Smith & Kohl, 1972).

Chemical Properties Analysis

  • Reactions with 2'-Deoxyguanosine : Studies on the reaction of DEB with 2'-deoxyguanosine reveal insights into the chemical behavior of epoxybutanes, which could be analogous to 1,1-Dibutoxybutane's interactions with nucleosides (Zhang & Elfarra, 2004).

Scientific Research Applications

1. Carbon Negative Mixes

  • Summary of Application: 1,1-Dibutoxybutane is used in the creation of carbon negative mixes, which are alternatives to gasoline and diesel fuel manufactured from petroleum . These mixes are made from air CO2, making them a more environmentally friendly option .
  • Methods of Application/Experimental Procedures: The exact methods of creating these mixes are not detailed in the source .
  • Results/Outcomes: The use of 1,1-dibutoxybutane increased the total combustion value of the carbon negative mixes .

2. Synthesis from n-Butanol

  • Summary of Application: 1,1-Dibutoxybutane is synthesized from a single reagent of n-butanol using a Cr/Activated Carbon (Cr/AC) catalyst .
  • Methods of Application/Experimental Procedures: Activated carbon (AC) was prepared by activating coconut shell carbon at 650 °C in the atmosphere of H2 at a flow rate of 15 mL/min for 4 h . The AC was then impregnated with Cr (VI) solution and reduced with H2 at 650 °C . The synthesis of 1,1-dibutoxybutane was conducted in an oven using variations of temperature, catalyst amount, and alcohol flow rate .
  • Results/Outcomes: The highest product of 1,1-dibutoxybutane (53.42%) was reached at 450 °C using 5 g catalyst of Cr/AC under the alcohol flow rate of 0.10 mL/min .

3. Guerbet Condensation

  • Summary of Application: 1,1-Dibutoxybutane is used in the Guerbet condensation of n-butanol . This reaction is a method for producing higher alcohols from primary alcohols .
  • Methods of Application/Experimental Procedures: The reaction involves the dehydrogenation of n-butanol and the aldol condensation of n-butanal . The hydrolysis of 1,1-dibutoxybutane can reduce the activation energy of these steps, effectively promoting the Guerbet condensation reaction .
  • Results/Outcomes: The use of 1,1-dibutoxybutane in this reaction was found to improve the yield of the Guerbet condensation .

4. Synthesis of Butyraldehyde Dibutyl Acetal

  • Summary of Application: 1,1-Dibutoxybutane is also known as butyraldehyde dibutyl acetal . This compound is used in the synthesis of various chemicals .
  • Methods of Application/Experimental Procedures: The exact methods of synthesizing butyraldehyde dibutyl acetal are not detailed in the source .
  • Results/Outcomes: The outcomes of this application are not specified in the source .

5. Fuel Additive

  • Summary of Application: 1,1-Dibutoxybutane can be used as a fuel additive to improve the combustion value of carbon negative mixes .
  • Methods of Application/Experimental Procedures: The exact methods of using 1,1-dibutoxybutane as a fuel additive are not detailed in the source .
  • Results/Outcomes: The use of 1,1-dibutoxybutane as a fuel additive increased the total combustion value of the carbon negative mixes .

6. Catalyst in Chemical Reactions

  • Summary of Application: 1,1-Dibutoxybutane can act as a catalyst in chemical reactions, such as the Guerbet condensation of n-butanol .
  • Methods of Application/Experimental Procedures: The hydrolysis reaction of 1,1-dibutoxybutane can reduce the activation energy of both the n-butanol dehydrogenation step and n-butanal aldol condensation step, effectively promoting the n-butanol Guerbet condensation reaction .
  • Results/Outcomes: The use of 1,1-dibutoxybutane in this reaction was found to improve the yield of the Guerbet condensation .

Safety And Hazards

When handling 1,1-Dibutoxybutane, it is advised to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . It is also recommended to obtain special instructions before use and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for the use of 1,1-Dibutoxybutane could involve its use in the production of 2-ethylhexanol (2EHO), a green route . The by-product water from the reaction not only hinders the reaction progress and reduces the selectivity to 2EHO, but also causes catalyst deactivation . Therefore, simultaneous consumption of water is an effective way to improve n-butanol Guerbet condensation reaction performance .

properties

IUPAC Name

1,1-dibutoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRBJFZKPWPIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207957
Record name 1,1-Dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibutoxybutane

CAS RN

5921-80-2
Record name 1,1-Dibutoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyraldehyde Dibutyl Acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A glass autoclave was filled with 0.10 g of the heterogeneous catalyst palladium on active carbon (10% by weight of Pd), 3.0 g (24 mmol) of 1-butoxybut-2-ene and 1.73 g (24 mmol) of n-butanol. After 16 hours at 150° C. under a hydrogen atmosphere (1 bar), the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 21%, 1,1-dibutoxybutane was formed with a selectivity of 42%, dibutyl ether with a selectivity of 25% and 1-butoxybut-1-ene with a selectivity of 22%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
heterogeneous catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene, 1.83 g (24.8 mmol) of n-butanol and 2.2 g (122 mmol) of water and stirred for 16 hours under autogenous pressure at 155° C. The reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 48%, n-butyraldehyde was obtained with a selectivity of 80%, 1-butoxybut-1-ene with a selectivity of 10% and 1,1-dibutoxybutane with a selectivity of 0.3%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene and 1.83 g (24.8 mmol) of n-butanol and stirred for 8 hours under autogeneous pressure at 155° C. Thereafter, 2.2 g (122 mmol) of water were added and stirring was continued for a further hour at 155° C. The reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 99%, n-butyraldehyde was obtained with a selectivity of 80% and 1,1-dibutoxybutane with a selectivity of 9%.
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.031 g
Type
reactant
Reaction Step Two
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene and 1.83 g (24.8 mmol) of n-butanol. After a reaction time of 16 hours at 160° C. under autogenous pressure, the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion rate of 85%, 1,1-dibutoxybutane was formed with a selectivity of 85.1% and 1-butoxybut-1-ene with a selectivity of 10.1%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

Example 3 is repeated, while replacing ruthenium chloride with ruthenium trifluoroacetate, the other conditions of the example being unchanged. 13.8 m.moles butanal and 32 m.moles 1,1-dibutoxybutane have been formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ruthenium trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
II Falah, MF Pradipta, AL Rinaldi… - Indonesian Journal of … - journal.ugm.ac.id
Synthesis of 1, 1-dibutoxybutane from the single reagent of n-butanol using Cr/Activated Carbon (Cr/AC) as a catalyst has been done. The aims of this research were to evaluate the …
Number of citations: 2 journal.ugm.ac.id
X Han, S Li, H An, X Zhao, Y Wang - Reaction Chemistry & …, 2021 - pubs.rsc.org
n-Butanol Guerbet condensation is a green route to 2-ethylhexanol (2EHO). The by-product water not only hinders the reaction progress and reduces the selectivity to 2EHO, but also …
Number of citations: 3 pubs.rsc.org
Y Yoeswono, T Triyono, II Falah - AIP Conference Proceedings, 2016 - pubs.aip.org
A study on catalytic activity of Mn/AC catalyst for direct synthesis of 1, 1-dibutoxybutane (DBB) from 1-butanol was carried out. The Mn/AC catalyst was prepared by dry impregnation …
Number of citations: 1 pubs.aip.org
P Patnaik, JN Khoury - American Laboratory, 2005 - researchgate.net
Results Extraction of seven acid herbicides in aqueous matrix by LLE followed by GC-MS determination under scan mode was applied to develop a simple, rapid, and confirmatory …
Number of citations: 10 www.researchgate.net
C Hallmann, BGK van Aarssen, K Grice - Journal of Chromatography A, 2008 - Elsevier
The conversion efficiency of alkanoic, alkenoic, branched, alicyclic, aromatic, keto-substituted, and dioic carboxylic acids to their corresponding butyl esters was compared under …
Number of citations: 27 www.sciencedirect.com
R An, G Xu, C Chang, J Bai, S Fang - Journal of energy chemistry, 2017 - Elsevier
Butyl levulinate (BL) is a promising new candidate as diesel fuel and fuel additive. In this study, an efficient process for a one-pot synthesis of BL from biomass-derived carbohydrates in …
Number of citations: 64 www.sciencedirect.com
S Zhang, JPH Li, J Zhao, D Wu, B Yuan… - Nano Research, 2021 - Springer
The aerobic oxidation of monoalcohols and diols to acetals is an important academic and industrial challenge for the production of fine chemicals and intermediates. The existing …
Number of citations: 28 link.springer.com
赤松佳則, 牧田研介, 稲葉博司, 南努 - Journal of the Ceramic Society of …, 2003 - jlc.jst.go.jp
We have examined the influence of additives to coating sols, such as water, aldehyde, acetal, ester, carboxylic acid and several kinds of diols on the surface roughness of coating films …
Number of citations: 6 jlc.jst.go.jp
T Feng, S Zhang, C Li, T Li - Green Chemistry, 2022 - pubs.rsc.org
Esters are an important class of chemicals in industry. Traditionally, ester production is a multi-step process involving the use of corrosive acids or acid derivatives (eg acid chloride, …
Number of citations: 4 pubs.rsc.org
VN Petukhov, NL Medyanik, KY Girevaya… - Coke and Chemistry, 2013 - Springer
The flotation activity of RNKh-3010 reagent with respect to coal is assessed on the basis of quantum-chemical characteristics. Calculations by a semiempirical method indicate that the …
Number of citations: 6 link.springer.com

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